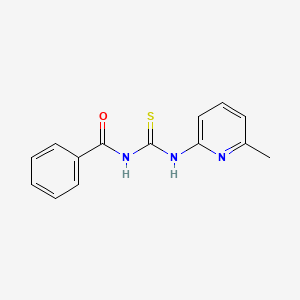

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide

Description

Properties

IUPAC Name |

N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKPOGQHIDVZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366903 | |

| Record name | NSC249309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96938-51-1 | |

| Record name | NSC249309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide has been investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for developing new therapeutic agents.

Case Study: Antiviral Activity

Research has shown that compounds similar to this compound exhibit binding capabilities to HIV-1 and hepatitis B capsid proteins, indicating potential antiviral properties . This interaction suggests that derivatives of this compound could be further developed as antiviral agents.

Biological Research

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies, where it acts as a ligand that binds to the active sites of various enzymes. This binding can inhibit enzyme activity, which is crucial for understanding biochemical pathways and developing inhibitors for therapeutic purposes.

Antioxidant and Antibacterial Activities

Recent studies have demonstrated that derivatives of this compound show promising antioxidant activity. For instance, one derivative exhibited approximately 43% antioxidant capacity in vitro using the DPPH assay . Additionally, certain derivatives have shown anti-biofilm activity against E. coli, with minimum biofilm inhibitory concentration (MBIC) values indicating their potential as antimicrobial agents .

Materials Science

Development of Novel Materials

The compound's unique chemical structure allows exploration in materials science for creating novel materials with specific electronic or optical properties. Its potential applications include organic electronics and photonic devices.

Industrial Applications

Synthesis of Complex Organic Molecules

this compound serves as a precursor in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in industrial chemical processes.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential antiviral agent; pharmacophore for drug design |

| Biological Research | Enzyme inhibition; antioxidant activity; antibacterial properties |

| Materials Science | Development of novel materials with electronic or optical properties |

| Industrial Applications | Precursor for complex organic synthesis; versatile chemical reactivity |

Mechanism of Action

The mechanism by which N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridyl Ring

6-Methylpyridin-2-yl vs. Unsubstituted Pyridin-2-yl

6-Methylpyridin-2-yl vs. Chloropyridinyl

Variations in the Benzamide Core

Methoxy-Substituted Benzamides

- 2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide (1d in ): Molecular Formula: C₂₂H₂₁N₃O₃S Melting Point: 95–98°C . Activity: Enhanced antioxidant capacity due to the electron-donating methoxy group, which stabilizes radical intermediates .

Fluoro-Substituted Benzamides

- 3-Cyano-4-(3′-fluorophenyl)-N-(6-methylpyridin-2-yl)benzamide Hydrobromide (56 in ): Melting Point: 266–268°C . Activity: Fluorine atoms improve metabolic stability and binding affinity to neuronal nicotinic receptors (nAChRs), though with lower selectivity compared to non-fluorinated analogs .

Thiourea Derivatives with Heterocyclic Moieties

Benzothiazole vs. Pyridyl Thioureas

- N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide (1b in ): Molecular Formula: C₂₃H₁₉N₃O₃S₂ Melting Point: 169–172°C . Activity: Benzothiazole derivatives show higher lipophilicity but reduced antioxidant activity compared to pyridyl analogs .

Thiophene-Carboxamide Thioureas

- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (77 in ): Antituberculosis Activity: Moderate inhibition of M. tuberculosis strains, outperformed by chloro-substituted analogs (e.g., 79) . Structural Note: Thiophene rings alter electronic distribution, reducing IHBs and conformational stability .

Antioxidant Activity

| Compound | DPPH Scavenging (%) | Reference |

|---|---|---|

| N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide | 43% | |

| N-(Pyridin-2-ylcarbamothioyl)benzamide | 10–25% | |

| Benzothiazole analog (1b) | 10–25% |

Structural and Computational Insights

Intramolecular Hydrogen Bonding (IHB)

- This compound : Adopts two conformers stabilized by NH⋯N (pyridyl) or NH⋯O (carbonyl) IHBs. Polar solvents favor the NH⋯N conformer, enabling dynamic target engagement .

- Comparison with Rigid Analogs : Derivatives lacking competitive IHBs (e.g., chloropyridinyl) show static conformations, reducing adaptability .

Molecular Docking and SAR

- Antituberculosis Agents : Pyridyl thioureas (e.g., 77) bind InhA via hydrophobic interactions, while chloro-substituted analogs (e.g., 79) form halogen bonds, enhancing activity .

- nAChR Modulators : The 6-methyl group optimizes steric fit in receptor pockets, whereas bulkier substituents (e.g., naphthyl) reduce selectivity .

Biological Activity

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 6-methylpyridin-2-ylamine with thiophosgene to generate an isothiocyanate intermediate. This intermediate is then reacted with benzamide derivatives under controlled conditions to produce the final compound. Characterization techniques such as NMR, FTIR, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effective inhibition against Escherichia coli with a minimum biofilm inhibitory concentration (MBIC) of 625 µg/mL. Additionally, it showed significant antioxidant capacity in vitro, suggesting potential applications in combating oxidative stress-related conditions .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro assays revealed that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets may modulate key signaling pathways associated with cancer progression .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may interact with enzymes critical for cellular metabolism and proliferation, thereby inhibiting tumor growth.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress, which is linked to various diseases including cancer.

- Biofilm Disruption : Its ability to disrupt biofilm formation in bacteria enhances its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Preparation Methods

General Synthetic Strategy

The synthesis of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide typically follows a two-step process:

Step 1: Formation of Isothiocyanate Intermediate

An acid chloride derivative of benzamide is reacted with ammonium thiocyanate in an anhydrous solvent such as acetone. This reaction leads to the formation of an isothiocyanate intermediate through nucleophilic substitution.Step 2: Nucleophilic Addition of 6-Methylpyridin-2-yl Amine

The isothiocyanate intermediate then undergoes nucleophilic addition with 6-methylpyridin-2-yl amine to form the target thiourea compound, this compound.

This approach is consistent with reported synthetic routes for similar N-acyl thiourea derivatives bearing heterocyclic rings, as described in recent literature.

Detailed Synthetic Procedure

Isothiocyanate Formation:

Benzoyl chloride is added dropwise to a stirred solution of ammonium thiocyanate in acetone at 0–5°C. The mixture is stirred for 1–2 hours, allowing the formation of benzoyl isothiocyanate intermediate.Thiourea Formation:

The isothiocyanate intermediate is then reacted with 6-methylpyridin-2-yl amine in acetone or another suitable solvent. The reaction mixture is stirred at room temperature or slightly elevated temperature (up to reflux) for several hours (typically 4–12 h) to afford the desired this compound.Isolation and Purification:

The product precipitates or is extracted, followed by recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) to obtain pure compound. Yields typically range from 50% to 70% depending on reaction conditions and purification methods.

Optimization and Catalysis

The use of phase-transfer catalysts such as tetra-n-butylammonium bromide (TBAB) has been reported to enhance the reaction rate and yield in analogous syntheses of N-acyl thiourea derivatives. This catalyst facilitates the transfer of thiocyanate ions into the organic phase, improving the efficiency of isothiocyanate formation.

Characterization and Analytical Data

The synthesized compound is characterized by several spectroscopic techniques:

Infrared Spectroscopy (IR):

Characteristic bands include N-H stretching (~3230 cm⁻¹), C=O stretching (~1680 cm⁻¹), C-N stretching (~1330 cm⁻¹), and C=S stretching (~1150 cm⁻¹).Nuclear Magnetic Resonance (NMR):

¹H NMR spectra show signals corresponding to aromatic protons, methyl groups on the pyridine ring, and NH protons involved in hydrogen bonding. For example, the methyl group on the 6-methylpyridin-2-yl ring appears as a singlet around 2.5 ppm.Mass Spectrometry and Elemental Analysis:

Confirm molecular weight and purity consistent with the formula C14H13N3OS (molecular weight 271.34 g/mol).

Solubility and Stock Solution Preparation

The compound's solubility varies with solvent choice. Stock solutions are typically prepared in DMSO or other polar aprotic solvents. Heating to 37°C and ultrasonic bath treatment can improve solubility. Storage is recommended at -20°C for up to one month or -80°C for up to six months to maintain stability.

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.6854 |

| 5 mM | 1 | 0.7371 |

| 10 mM | 1 | 0.3685 |

Summary Table: Preparation Methods Overview

| Step | Description | Key Parameters/Notes |

|---|---|---|

| Acid chloride preparation | Benzoyl chloride or substituted benzoyl chloride | Commercially available or synthesized |

| Isothiocyanate formation | Reaction with ammonium thiocyanate in acetone | 0–5°C, 1–2 h, inert atmosphere recommended |

| Thiourea formation | Reaction of isothiocyanate with 6-methylpyridin-2-yl amine | Room temperature to reflux, 4–12 h |

| Catalysis | Optional use of TBAB phase-transfer catalyst | Enhances yield and reaction rate |

| Purification | Recrystallization or chromatographic methods | Solvents: ethanol, ethyl acetate |

| Characterization | IR, NMR, elemental analysis | Confirms structure and purity |

| Stock solution preparation | Dissolution in DMSO or other solvents | Heating and ultrasound improve solubility |

| Storage | -20°C up to 1 month; -80°C up to 6 months | Avoid repeated freeze-thaw cycles |

Research Findings and Notes

- The synthetic route is well-established and relies on the nucleophilic addition of heterocyclic amines to isothiocyanates, a versatile method for preparing N-acyl thioureas.

- Optimization studies indicate that phase-transfer catalysts can significantly improve yields and reduce reaction times.

- The compound exhibits promising biological activities, including anti-biofilm and antioxidant effects, which justify the interest in efficient synthetic methods.

- Analytical methods such as reversed-phase HPLC have been developed for quality control and quantification of this compound in research settings.

This comprehensive overview consolidates diverse research insights and practical procedures for the preparation of this compound, providing a professional and authoritative resource for researchers engaged in thiourea derivative synthesis.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide?

The compound is synthesized via a two-step process: (1) generation of benzoyl isothiocyanate by reacting benzoyl chloride with potassium thiocyanate in acetone, and (2) condensation with 6-methylpyridin-2-amine. Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side products. Characterization involves IR spectroscopy to confirm thiourea C=S stretches (~1250 cm⁻¹) and NMR to verify aromatic proton integration patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Identifies thiourea (C=S, ~1250 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) functional groups.

- NMR : H and C spectra resolve aromatic protons (δ 7.2–8.5 ppm) and confirm regiochemistry.

- RP-HPLC : Validates purity (>98%) using a C18 column, with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm .

Q. How is the antioxidant capacity of this compound quantified in vitro?

The DPPH radical scavenging assay is standard:

- Prepare a 0.1 mM DPPH solution in methanol.

- Incubate with the compound (0.05–40 μg/mL) for 30 min in the dark.

- Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

- Calculate % inhibition relative to ascorbic acid controls. Reported values for this compound range from 10–43% .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound?

- Single-crystal X-ray diffraction (using SHELXL or OLEX2) reveals hydrogen bonding (e.g., N–H···O and C–H···S) and π-stacking. For example, C16–H16B···O2 interactions stabilize the crystal lattice.

- Hirshfeld surface analysis quantifies contact contributions (e.g., H-H: 65%, C-H/S: 15%) using CrystalExplorer. This identifies dominant van der Waals forces and guides polymorphism studies .

Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., SARS-CoV-2 main protease)?

- Molecular docking (AutoDock Vina or Schrödinger Suite): Dock the compound into the 6LU7 protease active site. Key interactions include hydrogen bonds with Lys137 and hydrophobic contacts with Cys127.

- DFT calculations (B3LYP/6-311G(d,p)): Compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare binding energies (−4.93 kcal/mol) with known inhibitors like Tenofovir .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antioxidant vs. elastase inhibition)?

- Statistical validation : Use ANOVA with Duncan’s post-hoc test (p < 0.05) to compare replicates.

- Method standardization : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time).

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 4-methoxyphenoxy groups enhance antioxidant activity by 30%) .

Q. What role does SHELX software play in refining crystal structures of thiourea derivatives?

- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding via *.res files.

- SHELXD : Solves phase problems for twinned crystals using charge-flipping algorithms.

- Best practices: Apply TWIN/BASF commands for high Rint values (>0.1) and cross-validate with PLATON .

Methodological Considerations

- RP-HPLC Validation : For quantifying the compound, ensure linearity (R² > 0.99, 0.05–40 μg/mL), LOD (0.017 μg/mL), and LOQ (0.052 μg/mL). Intraday precision should be <2% RSD .

- Crystallography : Optimize crystal growth via slow evaporation (acetonitrile/ethanol, 1:1) and monitor for twinning using ROTAX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.